1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Description
1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol is a cyclopentanol derivative featuring a 3-chlorophenylamino moiety linked via a methylene bridge. This structure combines the hydrophilicity of the hydroxyl group with the aromatic and electronic properties of the 3-chlorophenyl group, making it a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation. Its synthesis typically involves reductive amination or substitution reactions, as suggested by analogous pathways in the evidence .
Properties
IUPAC Name |
1-[(3-chloroanilino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUWYBXXLFNLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol typically involves the reaction of 3-chlorobenzylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopentanol-Based Derivatives
- (2R)-Phenylamino-(1R)-methylcyclopentan-1-ol (77): Synthesized via enzymatic reductive amination (IRED mutant IR007-143), this compound shares the cyclopentanol core but lacks the 3-chlorophenyl group. It achieved 43% conversion and 98.4% enantiomeric excess, indicating superior catalytic efficiency compared to traditional methods. The absence of the chloro substituent may reduce steric hindrance but also diminish target-binding specificity .
- 3-(2-(5-Chloropyridin-3-yl)-3,3,3-trifluoropropyl)cyclopentan-1-one (42): A cyclopentanone derivative with trifluoropropyl and chloropyridinyl groups. The ketone group reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, while fluorine atoms enhance metabolic stability and lipophilicity .
Quinoline Derivatives with 3-Chlorophenylamino Groups
Several patents describe quinoline-based compounds with 3-chlorophenylamino substituents, such as:
- 4-(4-(4-Methoxybenzyloxy)-3-chlorophenylamino)-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile (Preparation 7Q): Features a nitro group and methoxybenzyloxy side chain. The quinoline scaffold likely confers kinase inhibition activity, but the nitro group may introduce toxicity concerns absent in the target compound .
- 4-(4-(3-Fluorobenzyloxy)-3-chlorophenylamino)-6-amino-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile (Preparation 8H): Substitution with fluorine enhances electronegativity and bioavailability. The amino group at position 6 improves solubility compared to the target compound’s hydroxyl group .
Table 1: Key Properties of Quinoline Derivatives vs. Target Compound
*Estimated using fragment-based methods.
Positional Isomers and Substituent Effects
- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol (DTXSID60217758): A positional isomer with a 2-chlorophenyl group. The ortho-chloro substitution may increase steric hindrance, reducing binding affinity compared to the para-substituted target compound .
- The bicycloheptane moiety adds rigidity, contrasting with the flexible cyclopentanol core .
Biological Activity
The compound 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol is a member of a class of organic compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentanol backbone with a chlorophenyl substituent. Its structural formula can be represented as follows:
This compound's unique structure is believed to influence its biological activity, particularly in terms of receptor binding and cellular interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar functional groups have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The presence of electron-donating groups on the phenyl ring enhances this activity through increased hydrophobic interactions with cellular targets.
Antimicrobial Effects
Research has demonstrated that compounds with similar structures possess notable antimicrobial properties. Specifically, the presence of halogen substituents, such as chlorine, has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, suggesting effective antimicrobial potential .
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have also been documented. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, which can be crucial in managing inflammatory diseases. For example, certain derivatives have been shown to reduce TNF-alpha and IL-6 levels in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Enzymatic Inhibition : It may inhibit enzymes that play critical roles in tumor progression or inflammation.
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, thereby preventing proliferation.
Study 1: Antitumor Efficacy
A study conducted on a series of chlorophenyl derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The results indicated that structural modifications significantly impacted their efficacy, with specific configurations leading to enhanced cytotoxicity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| A | 1.61 | HT29 |
| B | 1.98 | Jurkat |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of chlorinated phenyl compounds. The study revealed that the presence of chlorine not only increased antibacterial potency but also broadened the spectrum of activity against resistant strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| C | 46.9 | E. coli |
| D | 93.7 | S. aureus |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
